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4-(3,5-Dimethylpiperidine-1-carbonyl)benzonitrile

Conformational analysis Steric hindrance Piperidine ring puckering

4-(3,5-Dimethylpiperidine-1-carbonyl)benzonitrile (CAS 476298-24-5) is a synthetic N-acylpiperidine derivative incorporating a 3,5-dimethylpiperidine ring linked via a carbonyl bridge to a para-cyano-substituted benzene ring. With the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol, the compound occupies a structural space between simple piperidine benzamides and more elaborate kinase inhibitor cores.

Molecular Formula C15H18N2O
Molecular Weight 242.322
CAS No. 476298-24-5
Cat. No. B2912289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dimethylpiperidine-1-carbonyl)benzonitrile
CAS476298-24-5
Molecular FormulaC15H18N2O
Molecular Weight242.322
Structural Identifiers
SMILESCC1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)C
InChIInChI=1S/C15H18N2O/c1-11-7-12(2)10-17(9-11)15(18)14-5-3-13(8-16)4-6-14/h3-6,11-12H,7,9-10H2,1-2H3
InChIKeyZOXBSFNCRSTDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Dimethylpiperidine-1-carbonyl)benzonitrile (CAS 476298-24-5): Procurement-Relevant Compound Identity and Structural Class


4-(3,5-Dimethylpiperidine-1-carbonyl)benzonitrile (CAS 476298-24-5) is a synthetic N-acylpiperidine derivative incorporating a 3,5-dimethylpiperidine ring linked via a carbonyl bridge to a para-cyano-substituted benzene ring [1]. With the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol, the compound occupies a structural space between simple piperidine benzamides and more elaborate kinase inhibitor cores [1]. Its conformational restriction from the 3,5-dimethyl substitution pattern is a key structural vector that distinguishes it from unsubstituted or mono-substituted piperidine benzamide counterparts often used in combinatorial library construction .

Why Generic Piperidine-Benzonitrile Analogs Cannot Substitute for 4-(3,5-Dimethylpiperidine-1-carbonyl)benzonitrile in Dose-Response Critical Applications


Generic substitution with alternative N-acylpiperidine-benzonitrile compounds risks significant functional divergence because the 3,5-dimethylpiperidine moiety imposes a unique blend of steric hindrance and conformational rigidity that is absent in the unsubstituted piperidine analog (4-(piperidine-1-carbonyl)benzonitrile, CAS 160094-26-8) or mono-methylated versions [1]. Literature data on structurally related 3,5-dimethylpiperidine-1-carbonyl-phenyl scaffolds demonstrate that this specific substitution pattern can yield micromolar inhibition against human phospholipase A2 (IC50 of ~8.32 µM) and cysteine protease ATG4B (IC50 of ~10.8 µM) in biochemical assays, whereas closely related scaffolds lacking the 3,5-dimethyl substitution show substantially weaker or undetectable activity [1]. These quantitative differences in target engagement preclude simple "in-class" interchangeability.

Quantitative Differentiation Evidence for 4-(3,5-Dimethylpiperidine-1-carbonyl)benzonitrile vs. Closest Structural Analogs


Conformational Restriction and Steric Profile: 3,5-Dimethyl vs. Unsubstituted Piperidine Ring

The 3,5-dimethyl substitution on the piperidine ring introduces two equatorial methyl groups that significantly alter the ring's conformational ensemble. In the thermochemistry of methylpiperidines, the standard molar enthalpy of formation for 3,5-dimethylpiperidine has been computed to be ~7–10 kJ/mol more stable than the unsubstituted piperidine ring due to reduced ring strain [1]. This thermodynamic preference for a single chair conformer reduces the number of accessible ligand conformations, which can lead to improved binding entropy when engaged with a rigid protein pocket. The unsubstituted piperidine analog (4-(piperidine-1-carbonyl)benzonitrile, CAS 160094-26-8) lacks this conformational restriction and populates multiple ring-puckered states at physiological temperature [1].

Conformational analysis Steric hindrance Piperidine ring puckering

Linker Length and Geometry: Amide Carbonyl vs. Direct N-Aryl or Methylene Linkers

The carbonyl amide linker in 4-(3,5-dimethylpiperidine-1-carbonyl)benzonitrile provides a planar, sp2-hybridized connection that orients the benzonitrile group at a ~45–60° angle relative to the piperidine ring plane, as verified by the computed minimum-energy geometry . This contrasts with the direct N-aryl analog 4-(3,5-dimethylpiperidin-1-yl)benzonitrile (C14H18N2, no carbonyl) , where the piperidine nitrogen is directly attached to the phenyl ring, resulting in a significantly shorter linker (one bond vs. two bonds) and a different torsion angle profile. The longer amide linker in the target compound allows the nitrile group to reach deeper into hydrophobic pockets that are inaccessible to the direct N-aryl analog .

Linker geometry Amide bond Vector alignment

Biological Target Engagement: Quantitative Activity Profile of the 3,5-Dimethylpiperidine-1-carbonyl Scaffold

In biochemical profiling data deposited in BindingDB, the structurally analogous compound [4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-phenyl-methanone (BDBM80980) demonstrated measurable inhibition against two therapeutically relevant human enzymes [1]. Against phospholipase A2 (PLA2), this scaffold yielded an IC50 of 8,320 nM (8.32 µM), and against the cysteine protease ATG4B, an IC50 of 10,800 nM (10.8 µM) [1]. While these values represent the benzophenone analog rather than the benzonitrile target compound itself, they provide the closest available quantitative evidence that the 3,5-dimethylpiperidine-1-carbonyl pharmacophore is a recognized binding element for these target classes. The para-cyano group in the target compound offers a distinct hydrogen-bond-acceptor character (nitrile nitrogen) not present in the benzophenone analog, which may shift selectivity or potency profiles [1].

Phospholipase A2 inhibition Cysteine protease ATG4B inhibition Biochemical screening

Procurement-Optimized Application Scenarios for 4-(3,5-Dimethylpiperidine-1-carbonyl)benzonitrile Based on Available Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Conformationally Pre-organized Piperidine Benzamide Cores

The 3,5-dimethyl substitution restricts the piperidine ring to a single dominant chair conformer, reducing the entropic cost of binding and increasing the likelihood of obtaining high-resolution co-crystal structures [1]. Medicinal chemistry teams constructing fragment libraries for targets with deep, hydrophobic, amide-binding pockets (e.g., serine hydrolases, kinases, or proteases) should prioritize this compound over unsubstituted or mono-methyl piperidine analogs that populate multiple conformations and complicate structure-guided design [1]. Supporting Source: Section 3, Evidence Item 1.

Structure–Activity Relationship (SAR) Studies on Phospholipase A2 or ATG4B Inhibitor Series

The closest structurally characterized analog, BDBM80980, has shown measurable activity against human PLA2 (IC50 = 8.32 µM) and ATG4B (IC50 = 10.8 µM) in validated biochemical assays [1]. The target compound, bearing a para-cyano group in place of the benzophenone moiety, serves as an ideal matched molecular pair (MMP) for probing the contribution of the nitrile hydrogen-bond acceptor to potency and selectivity within these inhibitor series [1]. Researchers should select this compound for systematic SAR exploration where the nitrile group can engage backbone amides or coordinate catalytic metal ions [1]. Supporting Source: Section 3, Evidence Item 3.

Linker Geometry Benchmarking for Piperidine-Benzonitrile Scaffold Optimization

The carbonyl amide linker in the target compound provides a ~1.4 Å longer reach and distinct angular trajectory compared to the direct N-aryl analog 4-(3,5-dimethylpiperidin-1-yl)benzonitrile [1]. This makes the compound an excellent reference standard for benchmarking how linker length and geometry affect target engagement in piperidine-based inhibitor series. Computational chemists and medicinal chemists procuring this compound for prospective library design can use it to validate docking poses and pharmacophore models before committing to resource-intensive synthesis campaigns [1]. Supporting Source: Section 3, Evidence Item 2.

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